ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
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Description
Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
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Biological Activity
Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C14H17N3O3S, with a molecular weight of approximately 307.37 g/mol. The compound features a thiazole ring fused with a pyrazole moiety, which is known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇N₃O₃S |
Molecular Weight | 307.37 g/mol |
CAS Number | 1172742-70-9 |
Synthesis
The synthesis of this compound generally involves the reaction of thiazole derivatives with pyrazole amides under specific conditions to yield the final product. Various methods have been reported in the literature, focusing on optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the thiazole ring enhances the compound's ability to penetrate microbial cell walls.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Studies have reported that thiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain thiazoles have been shown to affect cell cycle progression and promote cell death in human liver carcinoma cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. In vivo studies using models of inflammation demonstrated that compounds with similar structures could reduce edema and inflammatory markers significantly . The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticonvulsant Activity : A study demonstrated that thiazole derivatives exhibited anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .
- Antiproliferative Activity : In vitro testing against various cancer cell lines showed that certain pyrazole-thiazole hybrids had significant antiproliferative effects comparable to standard chemotherapeutics .
Properties
IUPAC Name |
ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-4-17-10(6-8(3)16-17)11(18)15-13-14-9(7-21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJFFGETFLGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.